Methyl 2,3-difluoro-6-methylbenzoate
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Overview
Description
Methyl 2,3-difluoro-6-methylbenzoate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activity. This compound is characterized by the presence of two fluorine atoms and a methyl group attached to a benzoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3-difluoro-6-methylbenzoate can be synthesized through several methods. One common approach involves the esterification of 2,3-difluoro-6-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . Another method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound often employs continuous-flow methodologies to enhance yield and safety. For instance, the Balz-Schiemann reaction, which involves the diazotization of aniline derivatives followed by fluorination, can be adapted to continuous-flow systems to improve efficiency and reduce hazards .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-6-methylbenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include 2,3-difluoro-6-methylbenzoic acid, 2,3-difluoro-6-methylbenzyl alcohol, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 2,3-difluoro-6-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 2,3-difluoro-6-methylbenzoate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to enzymes and receptors, potentially inhibiting or modulating their activity. This compound can affect various biochemical pathways, making it a valuable tool in studying cellular processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-difluoro-6-(methylthio)benzoate: This compound has a similar structure but includes a methylthio group instead of a methyl group.
Methyl 2,6-difluorobenzoate: This compound lacks the methyl group at the 6-position.
Methyl 2,3-difluoro-4-methylbenzoate: This compound has the methyl group at the 4-position instead of the 6-position
Uniqueness
Methyl 2,3-difluoro-6-methylbenzoate is unique due to the specific positioning of its fluorine and methyl groups, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for targeted applications in various research fields, making it a compound of interest for further study.
Properties
IUPAC Name |
methyl 2,3-difluoro-6-methylbenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c1-5-3-4-6(10)8(11)7(5)9(12)13-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZRUSJWDBBFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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